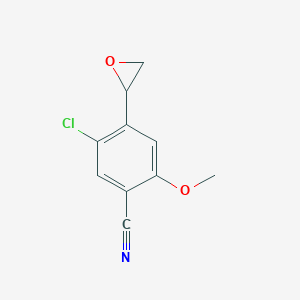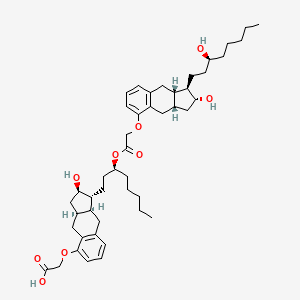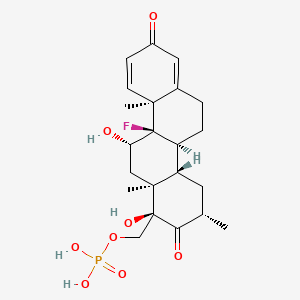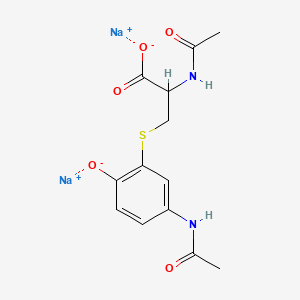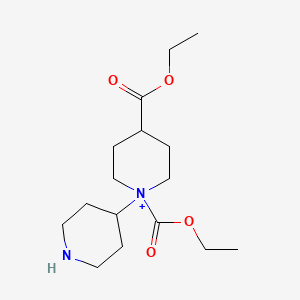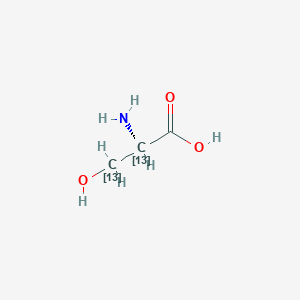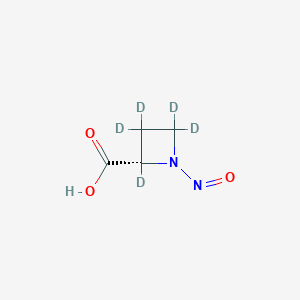
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is a synthetic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid typically involves the nitrosation of L-(azetidine-d5)-2-carboxylic acid. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is typically conducted at low temperatures to control the formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying nitroso compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to various biological effects. The pathways involved may include the formation of reactive intermediates and the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso-L-proline: Another nitroso compound with similar structural features.
N-Nitroso-L-valine: A nitroso compound with a different amino acid backbone.
N-Nitroso-L-alanine: A simpler nitroso compound with a smaller amino acid backbone.
Uniqueness
N-Nitroso-L-(azetidine-d5)-2-carboxylic Acid is unique due to the presence of the deuterium-labeled azetidine ring, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
Properties
Molecular Formula |
C4H6N2O3 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
(2S)-2,3,3,4,4-pentadeuterio-1-nitrosoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1/i1D2,2D2,3D |
InChI Key |
ZRTLYYKIFSGFIC-NKXUJHECSA-N |
Isomeric SMILES |
[2H][C@]1(C(C(N1N=O)([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
C1CN(C1C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)




